1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride
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Overview
Description
EST64454 is a highly soluble sigma-1 receptor antagonist that has been identified as a clinical candidate for pain management. The compound is known for its outstanding aqueous solubility and high permeability in Caco-2 cells, which allows its classification as a Biopharmaceutics Classification System class I compound . It also exhibits high metabolic stability and antinociceptive properties, making it a promising candidate for treating pain .
Preparation Methods
The synthesis of EST64454 involves a five-step process that is suitable for production scale . The synthetic route includes the following steps:
Formation of the pyrazole core: The synthesis begins with the formation of the pyrazole core, which involves the reaction of 3,4-difluorophenylhydrazine with an appropriate diketone.
Etherification: The pyrazole core is then subjected to etherification with an alkyl halide to introduce the methoxyethyl group.
Piperazine coupling: The resulting intermediate is coupled with piperazine to form the piperazinyl derivative.
Acetylation: The piperazinyl derivative is acetylated to introduce the ethanone group.
Purification: The final compound is purified to obtain EST64454 with high purity.
Chemical Reactions Analysis
EST64454 undergoes various chemical reactions, including:
Oxidation: EST64454 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted derivatives of EST64454, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
EST64454 has several scientific research applications, including:
Mechanism of Action
EST64454 exerts its effects by antagonizing the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that modulates various cellular functions, including ion channel activity, neurotransmitter release, and cell survival . By binding to the sigma-1 receptor, EST64454 inhibits its activity, leading to reduced pain perception and modulation of other physiological processes . The molecular targets and pathways involved in this mechanism include the modulation of calcium signaling, inhibition of voltage-gated ion channels, and interaction with other receptor systems .
Comparison with Similar Compounds
EST64454 is unique compared to other sigma-1 receptor antagonists due to its high solubility, permeability, and metabolic stability . Similar compounds include:
BD1047: Another sigma-1 receptor antagonist with different pharmacokinetic properties.
NE-100: A sigma-1 receptor antagonist with a distinct chemical structure and pharmacological profile.
S1RA: A selective sigma-1 receptor antagonist with applications in pain management and neuroprotection.
EST64454 stands out due to its favorable pharmacokinetic profile and potential for clinical use in pain management .
Properties
IUPAC Name |
1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZGDOPAALDWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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